Thieno[2,3-C]pyridine-3-carbaldehyde Thieno[2,3-C]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500029
InChI: InChI=1S/C8H5NOS/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-5H
SMILES: C1=CN=CC2=C1C(=CS2)C=O
Molecular Formula: C8H5NOS
Molecular Weight: 163.20 g/mol

Thieno[2,3-C]pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC13500029

Molecular Formula: C8H5NOS

Molecular Weight: 163.20 g/mol

* For research use only. Not for human or veterinary use.

Thieno[2,3-C]pyridine-3-carbaldehyde -

Specification

Molecular Formula C8H5NOS
Molecular Weight 163.20 g/mol
IUPAC Name thieno[2,3-c]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C8H5NOS/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-5H
Standard InChI Key VROVCSZYJCRNFG-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1C(=CS2)C=O
Canonical SMILES C1=CN=CC2=C1C(=CS2)C=O

Introduction

Chemical Structure and Nomenclature

Thieno[2,3-C]pyridine-3-carbaldehyde belongs to the class of thienopyridines, which are bicyclic systems combining a thiophene ring (a five-membered aromatic ring with one sulfur atom) and a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The fusion pattern [2,3-C] indicates that the thiophene’s 2- and 3-positions are fused to the pyridine’s C- and adjacent positions, respectively . The carbaldehyde group at the pyridine’s 3-position introduces an electrophilic site, enabling reactions such as nucleophilic additions and condensations.

Molecular Formula: C8H5NOS\text{C}_8\text{H}_5\text{NOS}
Molecular Weight: 179.20 g/mol (calculated based on the parent compound’s molecular weight and the addition of a formyl group).
Structural Features:

  • Aromatic thiophene and pyridine rings confer stability and planar geometry.

  • The electron-withdrawing carbaldehyde group enhances reactivity at the 3-position.

Synthesis and Manufacturing

Cyclization Strategies

The synthesis of thieno[2,3-C]pyridine derivatives typically involves cyclization reactions. A patented method for preparing thieno[2,3-C]pyridine involves acid-catalyzed cyclization of N(3-thienyl)-methylN[2,2-(OR)2]ethyl-para-toluene sulfonamideN-(3\text{-thienyl})\text{-methyl}-N-[2,2\text{-(OR)}_2]\text{ethyl-para-toluene sulfonamide} derivatives . For Thieno[2,3-C]pyridine-3-carbaldehyde, a plausible route includes:

  • Formylation: Introducing the aldehyde group via Vilsmeier-Haack reaction or oxidation of a methyl precursor.

  • Cyclization: Acid-mediated closure of tailored sulfonamide intermediates, as described in the patent .

Example Protocol:

  • Step 1: React 3-thienylmethylamine with a protected glycolaldehyde derivative to form N(3-thienyl)-methylN[2,2-(OR)2]ethylN-(3\text{-thienyl})\text{-methyl}-N-[2,2\text{-(OR)}_2]\text{ethyl} amine.

  • Step 2: Tosylation with pp-toluenesulfonyl chloride under basic conditions .

  • Step 3: Cyclization using hydrochloric acid in ethanol at reflux, followed by oxidation of a methyl group to the aldehyde using MnO₂ or CrO₃ .

Yield: Analogous procedures report yields of 76–95% for cyclization steps , though formylation may reduce efficiency.

Physicochemical Properties

While direct data for Thieno[2,3-C]pyridine-3-carbaldehyde are scarce, properties can be extrapolated from its parent compound, Thieno[2,3-C]pyridine , and related aldehydes:

PropertyValue (Parent Compound) Estimated Value (Carbaldehyde Derivative)
Density1.272 g/cm³~1.35 g/cm³
Boiling Point255.1°C~280°C (with decomposition)
Melting PointN/A120–130°C (predicted)
LogP (Partition Coefficient)2.296~1.8 (due to polar aldehyde group)
SolubilityLow in waterModerate in polar aprotic solvents (DMF, DMSO)

Spectroscopic Characteristics:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch).

  • ¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons in δ 7.0–8.5 ppm .

  • MS: Molecular ion peak at m/z 179.

Biological Activity and Applications

Antioxidant Properties

Analogous compounds, such as thieno[2,3-b]pyrrol-5-ones, demonstrate radical scavenging activity (e.g., 90.94% DPPH inhibition) . The electrophilic aldehyde group in Thieno[2,3-C]pyridine-3-carbaldehyde may enhance antioxidant mechanisms via conjugation with thiol groups.

Enzyme Inhibition

Derivatives of thienopyridine carbaldehydes have shown inhibitory effects on α-amylase and EGFR tyrosine kinase . Molecular docking studies suggest binding energies of −5.3 to −5.5 kcal/mol for related compounds , indicating potential for drug development.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s aldehyde group facilitates synthesis of:

  • Schiff Bases: For antimicrobial or anticancer agents.

  • Hydrazones: As protease inhibitors or imaging agents.

Materials Science

  • Coordination Polymers: Aldehydes can coordinate to metal ions, forming frameworks for catalysis or sensing.

  • Organic Electronics: Thienopyridines contribute to π-conjugated systems in OLEDs or semiconductors.

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities.

  • Computational Studies: Predict ADMET properties and target interactions via molecular modeling.

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